![molecular formula C26H30N4O6S B2957256 (2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate CAS No. 2034468-36-3](/img/structure/B2957256.png)
(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and structural components, including a 2-methylquinolin-8-yl group, a thiazol-2-yloxy group, and a 1,4’-bipiperidin-1’-yl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinoline and thiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the quinoline and thiazole rings, as well as the ether and amide linkages. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Molecular Studies
Synthesis Techniques and Density Functional Theory (DFT) Calculations : Research shows the synthesis of derivatives of heteroannulated chromone, including structural determination through elemental analyses and spectral data. DFT calculations provide insights into the equilibrium geometry, electronic structure, and nonlinear optical properties of these compounds (Halim & Ibrahim, 2017).
Synthesis of Novel Compounds and Their Bioactivity : Studies have synthesized and evaluated novel compounds, like 2-aminoquinazolines, for their bioactivity, showing promising anti-inflammatory effects in murine models (Yokoyama et al., 2009).
Chemical Reactivity and Derivative Studies
Chemical Reactivity and Potential Applications : Investigations into the chemical reactivity of related quinoline compounds, such as AMG 458, provide insights into their potential applications in medicinal chemistry, especially in cancer treatment (Teffera et al., 2008).
In Vitro Bioactivity of Derivatives : Studies focusing on the synthesis and evaluation of in vitro bioactivity of derivatives containing quinoline and piperidine scaffolds have shown high affinity for specific targets like the vesicular acetylcholine transporter, indicating their potential in neurobiology and pharmacology (Tu et al., 2012).
Pharmacological and Biological Properties
Anticancer Properties : Some derivatives have been identified for their potent cytotoxicity toward various cancer cells, highlighting their potential as anticancer agents (Chakravarti et al., 2014).
Potential in Treating Lung Inflammatory Diseases : Certain compounds, like aurantio-obtusin, derived from similar molecular structures, have shown significant potential in treating lung inflammatory diseases, suggesting a similar potential for the compound (Kwon et al., 2018).
Orientations Futures
Mécanisme D'action
Target of action
The compound contains a quinoline moiety, which is a heterocyclic compound that is promising for the design of new drugs . Quinoline derivatives have been known to exhibit a broad spectrum of biological activity , such as antimicrobial, antiviral, antiprotozoal, antimalarial, antitumor, cardiovascular, psychotropic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, anthelminthic, etc .
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S.C2H2O4/c1-17-5-6-18-3-2-4-21(22(18)26-17)23(29)28-12-7-19(8-13-28)27-14-9-20(10-15-27)30-24-25-11-16-31-24;3-1(4)2(5)6/h2-6,11,16,19-20H,7-10,12-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMDGURUDAXVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=CS5)C=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

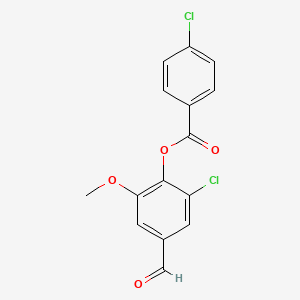
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)
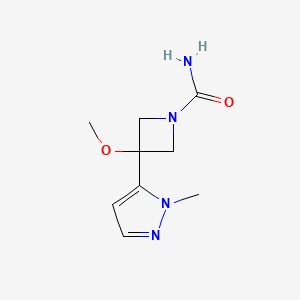
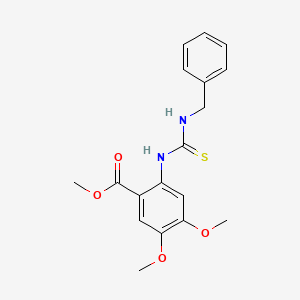
![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)
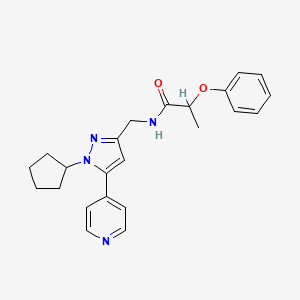
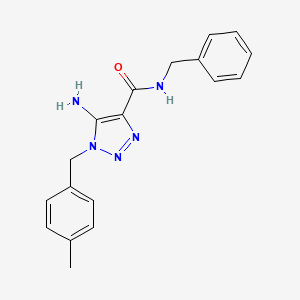
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

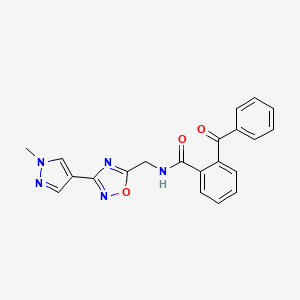
![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)